8-Methylisoquinoline-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8N2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
8-methylisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-3-2-4-9-5-10(6-12)13-7-11(8)9/h2-5,7H,1H3 |
InChI Key |
GIRRNBOWOJYVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC(=CC2=CC=C1)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations
Diverse Synthetic Routes to the 8-Methylisoquinoline-3-carbonitrile Scaffold
The synthesis of the this compound framework can be approached through several strategic disconnections, leading to a variety of synthetic routes. These range from traditional, well-established methods to more contemporary, atom-economical processes.
Classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Gams, and Pomeranz-Fritsch reactions, provide foundational strategies for constructing the core heterocyclic structure. slideshare.netslideshare.net The Bischler-Napieralski synthesis, for instance, involves the cyclization of a β-phenylethylamine derivative, which could be conceptually applied to a suitably substituted precursor to yield the 8-methylisoquinoline (B3029354) system. slideshare.net
Cycloaddition reactions offer another powerful tool for the assembly of the isoquinoline skeleton. The [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with appropriate dipolarophiles represents a modern approach to constructing tetrahydroisoquinoline derivatives, which can then be aromatized to the desired isoquinoline. nih.govresearchgate.net This methodology allows for the stereocontrolled synthesis of complex polycyclic systems. nih.gov A plausible catalytic cycle for such a reaction involves the formation of a dienamine intermediate from the reaction of a chiral primary amine catalyst with an allyl phenylethyl ketone. This intermediate then undergoes a 1,3-dipolar cycloaddition with the C,N-cyclic azomethine, leading to the formation of the polycyclic product. nih.gov
| Classical Synthesis | Description | Potential Application for this compound |
| Bischler-Napieralski | Cyclodehydration of N-acyl-β-phenylethylamines using a condensing agent. slideshare.net | Use of an N-acyl derivative of 2-(2-methylphenyl)ethylamine followed by functional group manipulation to introduce the nitrile group. |
| Pictet-Gams | Similar to Bischler-Napieralski but starting from a β-hydroxy-β-phenylethylamine, leading directly to the isoquinoline without the need for a subsequent dehydrogenation step. slideshare.net | A suitably substituted β-hydroxy-β-phenylethylamine could be envisioned as a starting material. |
| Pomeranz-Fritsch | Reaction of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base, which is then cyclized in the presence of acid. slideshare.net | Starting with 2-methylbenzaldehyde (B42018) and introducing the nitrile group at a later stage. |
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the construction of the isoquinoline scaffold is no exception. Metal-catalyzed reactions often offer high efficiency, regioselectivity, and functional group tolerance. acs.org
Rhodium(III)-catalyzed C-H activation and annulation reactions provide a direct method for the synthesis of highly substituted isoquinolines. acs.org This approach can involve the coupling of a directing group-containing substrate with a suitable coupling partner, leading to the formation of C-C and C-N bonds in a single operation. acs.org Similarly, ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides offers a route to isoquinolines without the need for an external oxidant. organic-chemistry.org
Palladium-catalyzed reactions, such as the coupling of o-iodobenzaldehyde derivatives with terminal acetylenes followed by a copper-catalyzed cyclization, afford isoquinolines in excellent yields. organic-chemistry.org Copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds also provide a versatile route to functionalized isoquinolines. organic-chemistry.org
| Catalyst | Reaction Type | Key Features | Reference |
| Rh(III) | C-H Activation/Annulation | Oxidant-free, directs ortho C-H bond activation. | acs.org |
| Ru(II) | C-H Functionalization/Annulation | Uses free amine as a directing group, oxidant-free. | organic-chemistry.org |
| Pd(II)/Cu(I) | Coupling/Cyclization | High yields, short reaction times. | organic-chemistry.org |
| Cu(I) | Cascade Reaction | Forms densely functionalized isoquinolines via N-atom transfer. | organic-chemistry.org |
One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation. iicbe.orgresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity. iicbe.orgrsc.org
The synthesis of quinoline-3-carbonitrile derivatives has been achieved through a three-component cyclocondensation of a benzaldehyde, malononitrile, and an aniline, catalyzed by modified mesolite. researchgate.net A similar strategy involving a one-pot reaction of an aromatic aldehyde, malononitrile, and a substituted 1-tetralone (B52770) in the presence of ammonium (B1175870) acetate (B1210297) can lead to benzo[h]quinoline-3-carbonitrile derivatives. mdpi.com These MCRs highlight the potential for constructing the this compound core in a convergent and efficient manner. researchgate.netmdpi.comnih.gov
A novel three-component reaction of isoquinoline with isothiocyanates and isocyanides has been shown to produce imidazoisoquinolines, demonstrating the utility of MCRs in building complex fused heterocyclic systems based on the isoquinoline framework. nih.gov
The development of methods for the derivatization and functionalization of the isoquinoline core is crucial for creating analogues of this compound with diverse substitution patterns. nih.gov Metal-free strategies for the functionalization of C(sp3)-H bonds have been developed, for instance, in the reaction of 2-methylquinolines with 2-styrylanilines to produce quinoline (B57606) derivatives. nih.govacs.org
The direct C-4 alkylation of isoquinolines can be achieved using benzoic acid as a nucleophilic reagent and vinyl ketones as electrophiles in an acid-catalyzed reaction that retains the aromaticity of the isoquinoline ring. nih.gov Furthermore, a one-pot tandem process involving the regiospecific functionalization of 8-methylquinoline (B175542) derivatives at the C-2 position, followed by selective hydrogenation of the pyridine (B92270) ring, has been reported for the synthesis of 8-methyltetrahydroquinoline derivatives. tandfonline.cominformahealthcare.com
The synthesis of various substituted quinoline and isoquinoline derivatives has been reported, including 2,6-dichloro-8-methylquinoline-3-carbonitrile, highlighting the accessibility of halogenated precursors for further functionalization. sigmaaldrich.com
| Functionalization Strategy | Target Position | Key Reagents | Reference |
| C(sp3)-H Functionalization | Methyl group | 2-Styrylanilines | nih.govacs.org |
| C-4 Alkylation | C-4 of Isoquinoline | Benzoic acid, vinyl ketones | nih.gov |
| C-2 Functionalization | C-2 of 8-Methylquinoline | N,N-dimethylacetamide, NiBr2 | informahealthcare.com |
Reaction Mechanism Elucidation in this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and designing new synthetic routes.
The elucidation of key intermediates and transition states provides critical insights into the reaction pathway. For example, in the N-heterocyclic carbene (NHC) enabled organocatalytic synthesis of the isoquinoline scaffold, an aza-Breslow intermediate is generated from the nucleophilic addition of an N-tosylimine to the NHC. nih.gov This intermediate then reacts with phthalaldehyde to form an oxetane (B1205548) intermediate, which upon regeneration of the catalyst and elimination, furnishes the isoquinoline product. nih.gov
In metal-catalyzed reactions, the nature of the organometallic intermediates is crucial. For instance, in rhodium-catalyzed C-H activation, a rhodacycle intermediate is often proposed. In copper-catalyzed reactions, the formation of copper-acetylide or other organocopper species can be key to the transformation.
The mechanism of multicomponent reactions can be complex, often involving a cascade of reactions. For example, in the synthesis of coumarin-fused dihydroquinolines, single-crystal X-ray analysis of a product revealed that the reaction proceeds via a 1,2-addition followed by a 6π-electrocyclization, rather than a classical Skraup-Doebner-von Miller type mechanism. rsc.org
Role of Catalysts and Reagents in Reaction Pathways
The synthesis of the isoquinoline framework, the core of this compound, is often facilitated by a diverse array of catalysts and reagents that guide the reaction towards the desired product. Transition metal catalysts, particularly those based on palladium, rhodium, ruthenium, and copper, have proven to be highly effective in constructing the isoquinoline ring system. mdpi.comorganic-chemistry.org
Palladium catalysts, for instance, are instrumental in C-H activation and annulation reactions. mdpi.com These catalysts can enable the coupling of appropriately substituted benzene (B151609) derivatives with various partners to form the heterocyclic ring. Rhodium catalysts are also prominent, often utilized in the annulation of primary benzylamines with α-diazo compounds to yield isoquinolines. organic-chemistry.org Ruthenium-catalyzed reactions, such as the C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides, offer an oxidant-free pathway to isoquinolines. organic-chemistry.org
Copper-catalyzed reactions represent another significant route, enabling cascade reactions that can lead to highly functionalized isoquinolines. organic-chemistry.org For example, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) can produce densely substituted isoquinolines through a three-component [3+2+1] cyclization. organic-chemistry.org Silver catalysts have also been employed in the cyclization of 2-alkynyl benzyl (B1604629) azides, providing an efficient method for synthesizing substituted isoquinolines. organic-chemistry.org
Beyond transition metals, other reagents play crucial roles. Lewis acids, for example, can be used to catalyze the cyclization of amides in the Bischler-Napieralski synthesis, a classic method for preparing 1-substituted-3,4-dihydroisoquinolines which can then be aromatized. pharmaguideline.com The choice of oxidant is also critical in many synthetic pathways to facilitate the final aromatization step or to enable certain catalytic cycles.
Interactive Table: Catalysts in Isoquinoline Synthesis
| Catalyst Type | Metal | Example Reaction | Reference |
| C-H Activation/Annulation | Palladium | Annulation of N-methoxy benzamides and 2,3-allenoic acid esters | mdpi.com |
| Annulation | Rhodium | Annulation of primary benzylamines with α-diazo compounds | organic-chemistry.org |
| C-H Functionalization/Annulation | Ruthenium | Reaction of primary benzylamines with sulfoxonium ylides | organic-chemistry.org |
| Cascade Reaction | Copper | Tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile | organic-chemistry.org |
| Cyclization | Silver | Cyclization of 2-alkynyl benzyl azides | organic-chemistry.org |
Regio- and Stereoselectivity Control in Synthetic Transformations
Achieving the specific substitution pattern of this compound, with a methyl group at the C8 position and a carbonitrile group at the C3 position, requires precise control over regioselectivity. The directing group on the starting materials often dictates the position of substitution on the benzene ring, which ultimately becomes the C5-C8 positions of the isoquinoline core.
For instance, in transition metal-catalyzed C-H activation/annulation reactions, the directing group on the aromatic precursor guides the metal catalyst to a specific ortho C-H bond, thereby controlling the regiochemical outcome of the annulation. mdpi.com The nature of the coupling partner also plays a crucial role in determining the substitution pattern on the newly formed heterocyclic ring.
In methods like the Pomeranz-Fritsch synthesis, the substitution pattern on the initial benzaldehyde derivative directly translates to the substitution on the isoquinoline product. researchgate.net However, this method can suffer from low yields and a lack of regioselectivity, particularly with certain substitution patterns. researchgate.net
Modern synthetic methods offer more refined control. For example, rhodium-catalyzed annulation of primary benzylamines with α-diazo compounds can provide isoquinolines with good regioselectivity. organic-chemistry.org Similarly, palladium-catalyzed reactions have been developed that proceed with high regioselectivity to afford substituted isoquinolones. mdpi.com The strategic placement of functional groups on the starting materials is paramount for directing the cyclization to achieve the desired 8-methyl substitution.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles like isoquinolines to minimize environmental impact. nih.govmdpi.com
Solvent-Free and Aqueous-Phase Reaction Development
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free reaction conditions have been developed for the synthesis of various heterocyclic compounds. thieme-connect.combookpi.orgrsc.org These reactions are often facilitated by grinding, microwave irradiation, or the use of solid-supported catalysts. rsc.orgnih.gov For example, the synthesis of pyrido[2,1-a]isoquinolines has been achieved under solvent-free conditions at room temperature using ZnO nanoparticles as a catalyst. thieme-connect.com
The use of water as a solvent is another green alternative, as it is non-toxic, non-flammable, and readily available. mdpi.com While the poor solubility of many organic compounds in water can be a limitation, the development of water-soluble catalysts and the use of co-solvents or phase-transfer catalysts can overcome this challenge. mdpi.com Polyethylene (B3416737) glycol (PEG) has also emerged as a biodegradable and recyclable solvent for isoquinoline synthesis.
Atom Economy and E-Factor Optimization
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. nih.govwikipedia.org Reactions with high atom economy, such as cycloadditions and rearrangements, are inherently greener as they generate minimal waste. nih.gov The synthesis of quinoline derivatives from substituted o-nitrotoluenes has been reported with high atom economy. rsc.org An efficient method for synthesizing isoquinoline-derived diene esters from enynones and isoquinoline-N-oxides has also been developed in an atom-economic manner. acs.org
The E-Factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, representing the mass ratio of waste to the desired product. Optimizing synthetic routes to have a low E-Factor involves minimizing the use of stoichiometric reagents, auxiliary substances, and solvents, and maximizing yields and recycling of materials.
Application of Sustainable Catalytic Systems
The development of sustainable catalytic systems is a cornerstone of green chemistry. This includes the use of catalysts that are recyclable, derived from abundant and non-toxic metals, or are biocatalysts. Heterogeneous catalysts, such as silica-alumina supported catalysts, offer the advantage of easy separation from the reaction mixture and potential for reuse, which is both economically and environmentally beneficial. researchgate.net
Ruthenium catalysts in combination with biodegradable solvents like PEG-400 have been used for the synthesis of isoquinoline derivatives, offering a reusable catalytic system with high atom economy. The use of ambient air as the oxidant in carbene-catalyzed aerobic oxidation of isoquinolinium salts to isoquinolinones is another example of a green and sustainable approach. rsc.org
Interactive Table: Green Chemistry Approaches in Heterocycle Synthesis
| Green Chemistry Principle | Application in Heterocycle Synthesis | Example | Reference |
| Alternative Solvents | Use of water or polyethylene glycol (PEG) as a reaction medium. | Ru(II)/PEG-400 for isoquinoline synthesis. | |
| Solvent-Free Reactions | Reactions conducted without a solvent, often using grinding or solid catalysts. | ZnO nanoparticles for pyrido[2,1-a]isoquinoline synthesis. | thieme-connect.com |
| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the product. | Synthesis of quinolines from o-nitrotoluenes. | rsc.org |
| Sustainable Catalysis | Use of recyclable, non-toxic, or highly efficient catalysts. | Carbene-catalyzed aerobic oxidation using air as the oxidant. | rsc.org |
Computational and Theoretical Chemistry Studies
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic behavior of 8-methylisoquinoline-3-carbonitrile. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and related properties of the molecule.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. sigmaaldrich.com This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. sigmaaldrich.com For this compound, DFT calculations would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space.
From this optimized geometry, a variety of molecular properties can be calculated. DFT is used to predict vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. Furthermore, properties such as dipole moment, polarizability, and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) can be determined, providing a comprehensive electronic and energetic profile of the compound. While specific DFT studies on this compound are not widely available, research on related structures like isoquinoline (B145761) and 8-hydroxyquinoline (B1678124) has successfully used DFT (specifically the B3LYP functional with a 6-31G* basis set) to calculate geometries and vibrational spectra that are in good agreement with experimental data. wikipedia.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. umass.edursc.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. uni-muenchen.de A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive and can be easily excited. uni-muenchen.de Analysis of the HOMO and LUMO energy levels for this compound would indicate its electron-donating and accepting capabilities and predict its behavior in various chemical reactions, such as cycloadditions. umass.edursc.org The distribution of these orbitals across the molecular framework highlights the regions most susceptible to electrophilic or nucleophilic attack.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its interactions with other molecules. The Molecular Electrostatic Potential (MEP) map is a visual tool used to illustrate the charge distribution. chemrxiv.orgmdpi.com It maps the electrostatic potential onto the electron density surface of the molecule.
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a static picture of electronic properties, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of molecules.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. youtube.com While the isoquinoline ring system of this compound is largely rigid, the methyl group attached at the 8-position can rotate. A conformational analysis would involve systematically rotating the methyl group to identify the most stable (lowest energy) conformation and any energy barriers to rotation.
By plotting the energy of the molecule as a function of the dihedral angle of the methyl group, an energy landscape can be generated. This landscape reveals the global minimum energy conformation and other local minima (stable rotamers). This analysis helps in understanding the preferred spatial orientation of the methyl group relative to the isoquinoline plane, which can influence crystal packing and intermolecular interactions.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time. mdpi.com An MD simulation calculates the forces between atoms and uses Newton's laws of motion to model their subsequent movements. This technique allows for the exploration of the conformational space and the study of how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. mdpi.com
For this compound, an MD simulation could be used to study its stability, flexibility, and interactions with solvent molecules. By analyzing the trajectory of the simulation, one can calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and identify persistent intermolecular interactions, such as hydrogen bonds, over the simulation period. mdpi.com Such simulations are particularly powerful in drug discovery for understanding how a ligand might bind to and interact with a protein target.
Predictive Modeling and Design Principles
Predictive modeling for isoquinoline derivatives, including this compound, leverages the power of computational algorithms to establish relationships between molecular structure and physicochemical or biological properties. These models are instrumental in designing new compounds with enhanced efficacy or specific functionalities.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by molecular descriptors. For isoquinoline derivatives, QSAR models are developed to predict activities such as anticancer, antimicrobial, or enzyme inhibitory effects. japsonline.comjapsonline.comnih.gov
A typical QSAR study on a series of isoquinoline analogs of this compound would involve the calculation of various molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) properties. japsonline.com For instance, 3D-MoRSE descriptors, which represent the 3D structure of a molecule, have been effectively used in modeling the activity of isoquinoline derivatives. japsonline.comjapsonline.com
The process involves building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The robustness and predictive power of the resulting model are assessed using a range of statistical metrics. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
| Parameter | Description | Typical Value |
|---|---|---|
| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 |
| Q² (or R²cv) | Cross-validated coefficient of determination. Measures the internal predictive ability. | > 0.5 |
| R²ext | Coefficient of determination for an external test set. Measures the external predictive ability. | > 0.6 |
| RMSE | Root Mean Square Error. Measures the deviation between predicted and actual values. | Low value desired |
The reactivity and regioselectivity of this compound in chemical reactions can be predicted using theoretical methods based on quantum mechanics. The isoquinoline core possesses a distinct reactivity pattern: the electron-rich benzene (B151609) ring is generally favored for electrophilic substitution, while the electron-deficient pyridine (B92270) ring is susceptible to nucleophilic attack. rsc.orgyoutube.com
For this compound, these general trends are modulated by the substituents. The methyl group at position 8 is an electron-donating group, which would further activate the benzene ring towards electrophilic attack, particularly at positions 5 and 7. Conversely, the carbonitrile group at position 3 is a strong electron-withdrawing group, further deactivating the pyridine ring towards electrophilic substitution but significantly activating it for nucleophilic substitution, especially at positions 1 and 4. rsc.org
Computational methods such as Density Functional Theory (DFT) can be used to calculate molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions. These calculations provide quantitative insights into the most likely sites for electrophilic and nucleophilic attack, guiding synthetic chemists in designing reaction conditions to achieve the desired regioselectivity. For example, the site with the highest HOMO density is typically the most susceptible to electrophilic attack, while the site with the highest LUMO density is the preferred target for nucleophiles.
| Reaction Type | Predicted Site of Attack | Reasoning |
|---|---|---|
| Electrophilic Substitution | Position 5 or 7 | Activation of the benzene ring by the C8-methyl group; deactivation of the pyridine ring by the nitrogen atom and C3-carbonitrile group. rsc.org |
| Nucleophilic Substitution | Position 1 | Strong activation of the pyridine ring by the C3-carbonitrile group and the ring nitrogen, making C1 the most electron-deficient carbon susceptible to attack. youtube.com |
Theoretical calculations are invaluable for interpreting and predicting the spectroscopic features of molecules like this compound. DFT and other ab initio methods can accurately compute NMR chemical shifts and IR vibrational frequencies. mdpi.commdpi.com
NMR Spectroscopy: Computational models can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical predictions are highly useful for assigning signals in experimental spectra, especially for complex molecules where signal overlap or ambiguous correlations occur. By comparing the calculated shifts with experimental data, the proposed structure can be validated. mdpi.comnih.gov For this compound, calculations would predict the downfield shift of protons and carbons near the electron-withdrawing nitrile group and the nitrogen atom, and the upfield shift for those influenced by the electron-donating methyl group.
IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of a molecule. Computational methods can calculate these frequencies, providing a theoretical IR spectrum that can be compared with experimental data. mdpi.comirphouse.com This is particularly useful for identifying characteristic peaks, such as the C≡N stretch of the nitrile group, the C-H stretches of the aromatic and methyl groups, and the ring stretching vibrations of the isoquinoline core. rsc.org The correlation between theoretical and experimental spectra helps to confirm the presence of specific functional groups and provides confidence in the structural assignment. mdpi.com
| Spectroscopy Type | Feature | Predicted Region / Value |
|---|---|---|
| ¹³C NMR | C≡N Carbon | ~118 ppm |
| ¹³C NMR | C8-CH₃ Carbon | ~18-25 ppm |
| ¹H NMR | C8-CH₃ Protons | ~2.5-2.8 ppm |
| IR | C≡N Stretch | ~2220-2240 cm⁻¹ |
| IR | Aromatic C=C/C=N Stretch | ~1500-1650 cm⁻¹ |
| IR | sp³ C-H Stretch (Methyl) | ~2850-3000 cm⁻¹ |
Advanced Research Applications and Structural Significance
8-Methylisoquinoline-3-carbonitrile as a Privileged Scaffold in Chemical Biology Research
The isoquinoline (B145761) framework is a well-established privileged scaffold in chemical biology and medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional arrangement of substituents that can facilitate precise interactions with biological macromolecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can participate in various non-covalent interactions, such as π-π stacking.
The study of how a molecule like this compound might be recognized by and interact with biological targets such as proteins or nucleic acids would typically involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling (molecular docking). These methods provide insights into the specific binding modes and the key intermolecular forces at play. Without experimental or computational data for this specific compound, any discussion of its ligand-target interactions would be purely speculative.
Many isoquinoline derivatives have been identified as enzyme inhibitors. The mechanism of inhibition can vary widely, from competitive inhibition, where the compound binds to the active site of the enzyme, to non-competitive or allosteric inhibition, where it binds to a different site and induces a conformational change. To understand the enzymatic inhibition mechanism of this compound at a molecular level, detailed kinetic studies and structural biology would be necessary. Such studies for this compound have not been reported.
Once a lead compound is identified, medicinal chemists often synthesize a series of analogues with systematic structural modifications to improve properties like potency, selectivity, and pharmacokinetic profiles. For this compound, modifications could involve altering the methyl group, transforming the nitrile, or adding substituents to other positions on the isoquinoline ring. The goal of these modifications would be to enhance its interaction with a specific biological target. The absence of initial biological data for this compound means that no such optimization studies have been published.
Applications in Materials Science Research
The planar and aromatic nature of the isoquinoline ring system makes it an interesting building block for organic electronic materials. The extended π-conjugated system can facilitate charge transport, a key property for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The design of organic electronic materials based on isoquinoline scaffolds would focus on tuning their electronic and photophysical properties. The introduction of electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, thereby influencing the material's charge injection/transport capabilities and its light-emitting or absorbing properties. While the potential exists, there is no specific research available on the design and application of this compound in this field.
Charge Transport Mechanisms in Organic Solids
While no specific studies on the charge transport properties of this compound have been reported, the characteristics of related organic semiconductors can offer insights. Charge transport in organic solids is fundamentally governed by the overlap of molecular orbitals between adjacent molecules, which is dictated by molecular packing in the solid state. Isoquinoline and its derivatives are known to be effective corrosion inhibitors, a process that relies on the molecule's ability to interact with metal surfaces through electron transfer. acs.org
Luminescent and Photophysical Properties for Optoelectronic Devices
The photophysical properties of isoquinoline derivatives are of significant interest for applications in devices like Organic Light-Emitting Diodes (OLEDs). nih.gov The isoquinoline scaffold itself is a component of many fluorescent compounds. mdpi.com The luminescent behavior is strongly influenced by the nature and position of substituents on the heterocyclic ring. mdpi.comresearchgate.net
Studies on various isoquinoline derivatives show that they can exhibit fluorescence across the visible spectrum. mdpi.com For instance, isoquinoline-3-amine derivatives are known to be fluorescent. mdpi.com The introduction of a cyano (-CN) group, which is a strong electron-withdrawing group, at the 3-position is expected to have a profound effect on the photophysical properties of the 8-methylisoquinoline (B3029354) core. In some heterocyclic systems, strong electron-withdrawing groups like nitro (-NO2) can lead to fluorescence quenching. mdpi.com However, the cyano group's effect can also lead to desirable solvatochromic or emissive properties. Research on other quinoline-3-carbonitrile derivatives has shown they can serve as scaffolds for materials with interesting photophysical behaviors, influenced by other substituents on the ring. rsc.orgnih.gov Without experimental data for this compound, its specific emission wavelength, quantum yield, and suitability for optoelectronic devices remain speculative but represent a valid area for future investigation.
Table 1: Illustrative Photophysical Properties of Related Isoquinoline Derivatives
| Compound/Derivative Class | Absorption Maxima (λmax abs) | Emission Maxima (λmax em) | Key Structural Feature | Reference |
| Dihydrothieno[2,3-c] Isoquinolines | 290-310 nm, 368-388 nm | Not specified | Fused heterocyclic system with a cyano group | acs.org |
| 1-(isoquinolin-3-yl)-3-(phenyl)imidazolidin-2-one | ~313-324 nm | ~350-391 nm | Imidazolidin-2-one at C-3 | mdpi.com |
| 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one | ~350 nm | No intrinsic emission | Nitro group leads to quenching | mdpi.com |
This table presents data for related compounds to illustrate general principles and is not representative of this compound itself.
Role in Catalysis and Method Development Research
The nitrogen atom within the isoquinoline ring and the specific arrangement of substituents make this compound a molecule of interest for the development of new catalytic systems.
Ligand Design and Coordination Chemistry for Transition Metal Catalysis
The isoquinoline framework is a privileged structure in coordination chemistry, capable of binding to a wide array of transition metals. rsc.org The lone pair of electrons on the heterocyclic nitrogen atom makes it an excellent Lewis basic site for metal coordination.
The 8-methylquinoline (B175542) scaffold (a structural isomer of the core of 8-methylisoquinoline) is particularly well-known in the field of C-H activation. The nitrogen atom acts as a directing group, forming a stable five-membered cyclometalated intermediate with a transition metal, which brings the metal catalyst into close proximity with the C-H bonds of the 8-methyl group, facilitating their functionalization. This principle is a cornerstone of modern synthetic methodology.
While direct studies on this compound as a ligand are absent, it can be hypothesized that it would behave similarly. The isoquinoline nitrogen would direct a transition metal (e.g., Rhodium, Iridium, Palladium) to the 8-methyl group, enabling catalytic transformations. The presence of the electron-withdrawing cyano group at the C-3 position would electronically modulate the entire π-system, influencing the Lewis basicity of the nitrogen atom and, consequently, the stability and reactivity of the resulting organometallic complexes. This electronic tuning could be exploited to fine-tune the catalytic activity for specific reactions. An Iridium(III)-catalyzed alkylation has been shown to be effective at the C-3 position of N-acetyl-1,2-dihydroisoquinolines, highlighting the ring's reactivity within metal-catalyzed systems. nih.gov
Exploration in Organocatalysis and Biocatalysis
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While certain isoquinoline derivatives, particularly those capable of forming hydrogen bonds or acting as chiral bases, have been explored as organocatalysts, there is no research available describing the use of this compound for this purpose. The field has seen the use of chiral phosphoric acids and bifunctional organocatalysts for the synthesis of chiral isoquinolines, but this is distinct from the isoquinoline product itself acting as a catalyst. acs.orgacs.org
Similarly, in biocatalysis, which employs enzymes or whole cells, there are no documented applications for this specific compound. Its potential as an enzyme inhibitor or a substrate in biotransformations has not been investigated.
Q & A
Q. Q1. What are the key steps in synthesizing 8-methylisoquinoline-3-carbonitrile derivatives, and how can purity be ensured?
A: Synthesis typically involves cyclocondensation of substituted enaminonitriles with aldehydes or ketones under acidic catalysis (e.g., acetic acid). For example, 8-methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile was synthesized via a one-pot multicomponent reaction, followed by recrystallization from ethanol to achieve >95% purity . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and corroboration via single-crystal X-ray diffraction (e.g., SHELXS97 refinement ).
Q. Q2. How is the molecular structure of this compound derivatives validated experimentally?
A: Single-crystal X-ray diffraction (SC-XRD) is critical. For instance, bond angles (e.g., C6–C7–N1 = 124.9°) and torsional parameters (e.g., C7–C2–C3–C4 = −42.7°) were resolved using SHELXL97, with R factors <0.088 . Complementary techniques include FTIR (C≡N stretch at ~2220 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl protons at δ ~2.5 ppm) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for substituted isoquinolinecarbonitriles?
A: Discrepancies often arise from dynamic vs. static molecular conformations. For example, NMR may suggest free rotation of substituents, while SC-XRD reveals fixed geometries (e.g., thiophenyl ring dihedral angles at 176.4° ). To reconcile:
Perform variable-temperature NMR to probe conformational flexibility.
Compare DFT-optimized geometries with crystallographic data.
Validate using synchrotron radiation for high-resolution XRD .
Q. Q4. What strategies optimize the pharmacological activity of this compound derivatives in oncology?
A: Structure-activity relationship (SAR) studies highlight the importance of:
- Substituent positioning : The 3-cyano group enhances π-stacking with kinase ATP-binding pockets (e.g., MKI-833 analog in ).
- Heterocyclic modifications : Thiophene or imidazole rings improve solubility and target affinity (e.g., 4-(thiophen-2-yl) derivatives ).
- In silico screening : Molecular docking (AutoDock Vina) and ADMET profiling prioritize candidates with low hepatotoxicity (logP <3.5) .
Q. Q5. How should researchers address disorder in crystallographic data for hexahydroquinolinecarbonitriles?
A: Disorder in main residues (e.g., C14′–C15′ in ) is resolved via:
Occupancy refinement : Split sites with SHELXL97, assigning partial occupancies (e.g., 50:50 for disordered atoms).
Restraints : Apply SIMU/DELU restraints to thermal parameters.
Validation : Check using R1/wR2 convergence (<0.08/0.23) and PLATON’s ADDSYM .
Methodological Challenges
Q. Q6. What are best practices for analyzing tautomeric equilibria in isoquinolinecarbonitriles?
A: Tautomerism (e.g., keto-enol in 2-oxo derivatives) requires:
pH-dependent studies : UV-Vis spectroscopy (λ shifts at 300–400 nm) in buffered solutions (pH 3–10).
Computational modeling : DFT (B3LYP/6-31G*) to calculate tautomer energy differences.
Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with XRD bond lengths (C=O ~1.22 Å) .
Q. Q7. How can synthetic yields of this compound analogs be improved?
A: Optimize:
- Catalyst choice : Use p-TsOH instead of acetic acid for faster cyclization (yield increase from 45% to 65% ).
- Solvent effects : Polar aprotic solvents (DMF) enhance enamine intermediate stability.
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 hrs) with comparable yields .
Data Interpretation & Quality Control
Q. Q8. What criteria define high-quality crystallographic data for publication?
A: Key metrics include:
Q. Q9. How should researchers handle conflicting bioactivity data across analogs?
A: Systematically evaluate:
Assay conditions : Check for redox interference (e.g., thiophene-mediated false positives ).
Metabolic stability : Microsomal incubation (e.g., rat liver S9 fraction) to rule out rapid degradation.
Orthogonal assays : Confirm kinase inhibition via SPR (KD <100 nM) if IC50 values vary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
